Anomoian A
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Overview
Description
Anomoian A is a bromotyrosine derivative isolated from marine sponges, specifically from the Hexadella genus and a two-sponge association (Jaspis sp. and Bubaris sp.) found off the coast of Indonesia
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anomoian A involves the extraction of organic compounds from marine sponges. The planar structure of this compound is determined through 1D and 2D nuclear magnetic resonance (NMR) experiments and high-resolution mass spectrometry . The absolute stereochemistry is assigned by comparing optical rotation values of known bromotyrosines and by chemical degradation.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its recent discovery and the complexity of its extraction from natural sources. advancements in marine biotechnology and synthetic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Anomoian A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different bromotyrosine derivatives.
Reduction: Reduction reactions can modify the bromine atoms in the structure, leading to different analogs.
Substitution: Substitution reactions involving bromine atoms can yield a variety of derivatives with potentially different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products Formed:
Scientific Research Applications
Anomoian A has shown promise in several scientific research applications:
Chemistry: Used as a model compound to study bromotyrosine derivatives and their chemical properties.
Biology: Investigated for its role in marine ecosystems and its interactions with other marine organisms.
Mechanism of Action
The mechanism of action of Anomoian A involves the induction of apoptosis in cancer cells. This process is not mediated by the generation of reactive oxygen species or the inhibition of histone deacetylases . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce cell death makes it a promising candidate for further research in cancer therapy.
Comparison with Similar Compounds
Anomoian B: Another bromotyrosine derivative isolated from marine sponges, showing similar antiproliferative activity.
Aplyzanzine B: A related compound with a different bromotyrosine structure, also isolated from marine sponges.
Uniqueness of Anomoian A: this compound stands out due to its specific structure and the unique conditions under which it induces apoptosis. Its moderate antiproliferative activity and the absence of reactive oxygen species generation or histone deacetylase inhibition differentiate it from other bromotyrosine derivatives.
Properties
CAS No. |
129602-20-6 |
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Molecular Formula |
C24H32Br4ClN3O3 |
Molecular Weight |
765.6 g/mol |
IUPAC Name |
N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C24H31Br4N3O3.ClH/c1-29-21(14-16-12-17(25)22(33-4)18(26)13-16)24(32)30-7-5-9-34-23-19(27)10-15(11-20(23)28)6-8-31(2)3;/h10-13,21,29H,5-9,14H2,1-4H3,(H,30,32);1H |
InChI Key |
LMZWSUORUYFPEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC(=C(C(=C1)Br)OC)Br)C(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br.Cl |
Origin of Product |
United States |
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